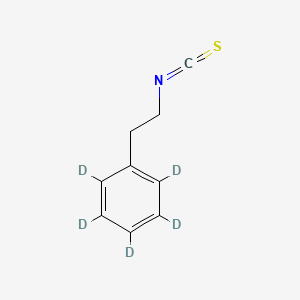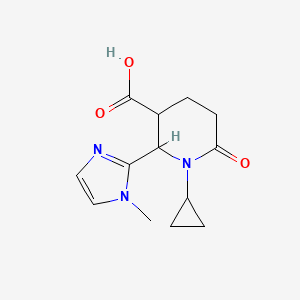
rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, an imidazole ring, and a piperidine ring, making it a unique structure for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans typically involves multiple steps. The process begins with the preparation of the cyclopropyl and imidazole intermediates, followed by their integration into the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde
- rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide
- rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid
Uniqueness
Compared to similar compounds, rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans stands out due to its cyclopropyl group and piperidine ring, which confer unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N3O3/c1-15-7-6-14-12(15)11-9(13(18)19)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5H2,1H3,(H,18,19) |
Clave InChI |
FSAQOVCTZRATGA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2C(CCC(=O)N2C3CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)
![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)


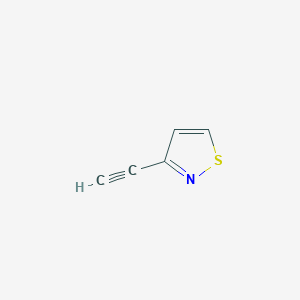
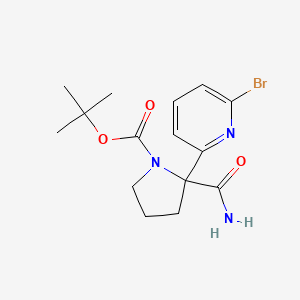
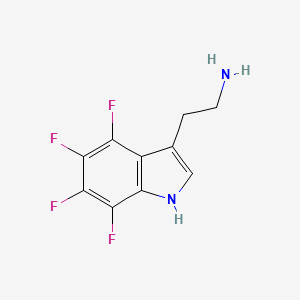
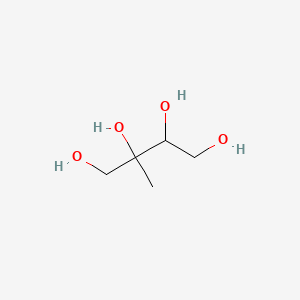
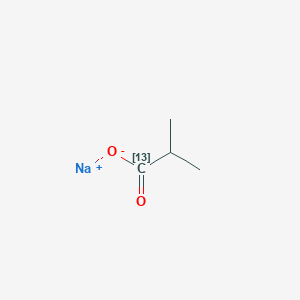
![1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one](/img/structure/B12311597.png)
